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molecular formula C7H3FN2O3S B052535 6-fluoro-5-nitro-2(3H)-benzothiazolone CAS No. 111332-15-1

6-fluoro-5-nitro-2(3H)-benzothiazolone

Cat. No. B052535
M. Wt: 214.18 g/mol
InChI Key: JVOFJNPTDFAEEG-UHFFFAOYSA-N
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Patent
US04888428

Procedure details

6-Fluoro-2(3H)-benzothiazolone (47.58 g) was dissolved in 100% sulfuric acid (760 ml), and the resultant mixture was cooled to 0° to 5° C. 98% fuming nitric acid (d=1.52) (18.79 g) was gradually added thereto at a temperature of 0° to 5° C., followed by stirring at the same temperature for 60 minutes. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and air-dried to give 48.48 g of 6-fluoro-5-nitro-2(3H)-benzothiazolone as pale brown crystals. m.p., 180°-182° C.
Quantity
47.58 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.79 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[S:8][C:4]=2[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]2[NH:6][C:7](=[O:9])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
47.58 g
Type
reactant
Smiles
FC1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
760 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
18.79 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 0° to 5° C.
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC2=C(NC(S2)=O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48.48 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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